molecular formula C11H18N2S B8383640 N,N-Dimethyl-4-(thiophen-2-yl)piperidin-4-amine

N,N-Dimethyl-4-(thiophen-2-yl)piperidin-4-amine

Cat. No. B8383640
M. Wt: 210.34 g/mol
InChI Key: LADGLPXYBPWSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206156B2

Procedure details

HCl gas was passed through a solution of 10 g (1 eq) tert-butyloxycarbonyl-4-(dimethyl-amino)-4-(thiophen-2-yl)piperidine in chloroform at 0° C. for ˜1 h. The reaction course was monitored by thin-layer chromatography (75% EtOAc/hexane). Once the conversion was complete, 200 ml water were added to the reaction mixture, it was adjusted to a pH of ˜8 with Na2CO3 and then extracted with 15% IPA/CHCl3. The combined organic phases were dried over Na2SO4. Following removal of the solvent under reduced pressure, 6 g (89%) of product were obtained in the form of a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyloxycarbonyl-4-(dimethyl-amino)-4-(thiophen-2-yl)piperidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:14][CH2:13][C:12]([N:20]([CH3:22])[CH3:21])([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)[CH2:11][CH2:10]1)=O)(C)(C)C.CCOC(C)=O.CCCCCC.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)(Cl)Cl.O>[CH3:21][N:20]([CH3:22])[C:12]1([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
tert-butyloxycarbonyl-4-(dimethyl-amino)-4-(thiophen-2-yl)piperidine
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C=1SC=CC1)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 15% IPA/CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C1(CCNCC1)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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